
3,3-二氟-4-苯基吡咯啉
描述
3,3-Difluoro-4-phenylpyrrolidine is a chemical compound with the molecular formula C10H11F2N . It has a molecular weight of 183.198 Da and is also known by its CAS Number: 1381980-31-9.
Synthesis Analysis
The synthesis of 3,3-Difluoro-4-phenylpyrrolidine and similar fluoropyrrolidines can be achieved via copper (I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides . This method allows for the preparation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .Molecular Structure Analysis
The InChI code for 3,3-Difluoro-4-phenylpyrrolidine is 1S/C10H11F2N.ClH/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2;1H . This indicates the presence of a pyrrolidine ring with two fluorine atoms at the 3rd carbon and a phenyl group at the 4th carbon.Physical and Chemical Properties Analysis
The physical and chemical properties of 3,3-Difluoro-4-phenylpyrrolidine include a molecular weight of 183.198 Da and an IUPAC name of 3,3-difluoro-4-phenylpyrrolidine . More specific properties such as melting point, boiling point, and density were not found in the search results.科学研究应用
合成和功能化
β-氟吡咯衍生物的合成通过乙基-4,4-二氟-2-碘-5-氧代-5-苯基戊酸酯和初级胺的反应,成功合成了N-烷基化的4-氟-5-苯基吡咯-2-羧酸酯,形成了β-氟吡咯衍生物。该过程表明较小体积的初级胺产生了更高的结果,展示了立体因素对反应结果的影响。这条途径强调了3,3-二氟-4-苯基吡咯啉衍生物在促进复杂化学转化中的潜力 Kim et al., 2007。
N-苯基吡咯啉的芳基化对N-苯基吡咯啉的芳基化,导致了无定向基的sp3 C-H键的选择性芳基化,代表了一个重大进展。使用Ru(H)2(CO)(PCy3)3作为催化剂,并观察到较大的动力学同位素效应,验证了机理途径,并为修改吡咯啉衍生物以用于特定应用开辟了途径 Sezen & Sames, 2005。
铂的二氟化合物探索了铂(II)和铂(IV)的二氟化合物的稳定性和反应性。研究突出了这些化合物的形成和稳定性,表明了二氟化吡咯啉化合物在开发具有特定构型和反应性能的稳定有机金属化合物方面的潜在应用 Yahav et al., 2005。
在药物化学和分子探针中的应用
药物化学中的对映选择性合成通过两种新颖途径成功合成了药物化学中关键的构建块4,4-二氟吡咯啉-3-醇的对映选择性合成。这些途径突出了3,3-二氟-4-苯基吡咯啉衍生物在合成具有特定手性的生物活性化合物中的作用,这对于药物开发至关重要 Si et al., 2016。
基于BODIPY的羟基芳基衍生物作为荧光pH探针合成了具有二氟结构的BODIPY染料,展示了它们作为荧光pH探针的实用性。这些化合物独特的吸收和发射特性,受到二氟结构的影响,强调了3,3-二氟-4-苯基吡咯啉衍生物在开发敏感和特异分子探针中的重要性 Baruah et al., 2005。
作用机制
Mode of Action
It is known that the compound is synthesized via a copper (i)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides . This process results in the formation of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives .
Biochemical Pathways
It is known that fluorinated pyrrolidines have been prepared in high yields and with excellent stereoselectivities . These unique structural blocks could be readily introduced into some natural compounds and pharmaceuticals .
Result of Action
It is known that the introduction of fluorine atoms into heterocycle rings in chiral pyrrolidine derivatives can change their bioactivities to a great extent .
Action Environment
It is known that the introduction of fluorine-containing groups into compounds often greatly affects their biological activity .
生化分析
Biochemical Properties
3,3-Difluoro-4-phenylpyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. 3,3-Difluoro-4-phenylpyrrolidine acts as an inhibitor of DPP-4, thereby modulating glucose levels in the body . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which are involved in its metabolism . These interactions highlight the compound’s potential in therapeutic applications, particularly in the treatment of metabolic disorders.
Cellular Effects
The effects of 3,3-Difluoro-4-phenylpyrrolidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3-Difluoro-4-phenylpyrrolidine has been shown to affect the insulin signaling pathway, enhancing insulin sensitivity and glucose uptake in cells . Moreover, it can alter gene expression patterns, leading to changes in the production of proteins involved in metabolic processes. These cellular effects underscore the compound’s potential in managing conditions such as diabetes and obesity.
Molecular Mechanism
The molecular mechanism of action of 3,3-Difluoro-4-phenylpyrrolidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. 3,3-Difluoro-4-phenylpyrrolidine binds to the active site of DPP-4, inhibiting its activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of incretins, which enhance insulin secretion and lower blood glucose levels. Additionally, the compound’s interaction with cytochrome P450 enzymes results in its metabolism and subsequent modulation of gene expression . These molecular mechanisms provide insights into the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Difluoro-4-phenylpyrrolidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,3-Difluoro-4-phenylpyrrolidine is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic pathways and gene expression. These temporal effects highlight the importance of monitoring the compound’s stability and its long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of 3,3-Difluoro-4-phenylpyrrolidine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved glucose metabolism and enhanced insulin sensitivity . At higher doses, it can cause toxic or adverse effects, including liver toxicity and alterations in metabolic pathways . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
3,3-Difluoro-4-phenylpyrrolidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes catalyze the hydroxylation and subsequent conjugation of the compound, leading to its excretion. Additionally, 3,3-Difluoro-4-phenylpyrrolidine can influence metabolic flux and metabolite levels, further highlighting its role in metabolic processes .
Transport and Distribution
The transport and distribution of 3,3-Difluoro-4-phenylpyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cells, 3,3-Difluoro-4-phenylpyrrolidine can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 3,3-Difluoro-4-phenylpyrrolidine plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 3,3-Difluoro-4-phenylpyrrolidine can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
3,3-difluoro-4-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-10(12)7-13-6-9(10)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSGMKWPEBMKHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


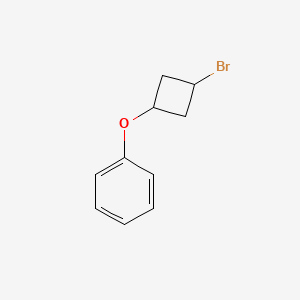
![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)


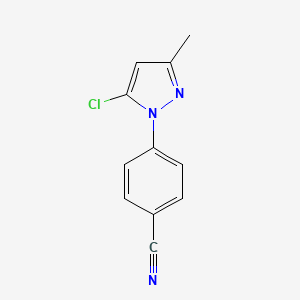
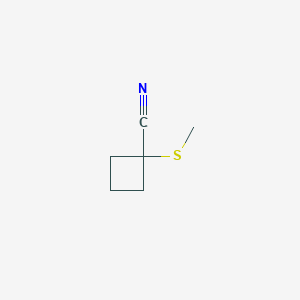
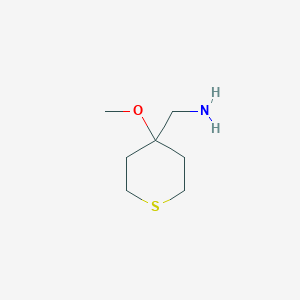

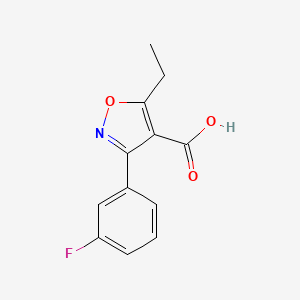
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
